N'-[4-(dimethylamino)phenyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N'-[4-(Dimethylamino)phenyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a dimethylamino-substituted phenyl ring and a tetrahydroisoquinoline moiety linked via a furan-containing ethyl chain. However, experimental data on its physicochemical properties (e.g., solubility, melting point) and bioactivity remain scarce in publicly available literature.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-[4-(dimethylamino)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-28(2)21-11-9-20(10-12-21)27-25(31)24(30)26-16-22(23-8-5-15-32-23)29-14-13-18-6-3-4-7-19(18)17-29/h3-12,15,22H,13-14,16-17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKVRZBSBXXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)phenyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,3,4-tetrahydroisoquinoline core, followed by the introduction of the furan and dimethylamino phenyl groups through various coupling reactions. The final step often involves the formation of the ethanediamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)phenyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce corresponding amines.
Scientific Research Applications
N’-[4-(dimethylamino)phenyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Molecular Data
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heterocyclic Group |
|---|---|---|---|---|
| Target Compound | C₂₉H₃₁N₅O₃* | 509.6† | 4-(Dimethylamino)phenyl | Furan-2-yl |
| N-(3-Chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(tetrahydroisoquinolin-2-yl)ethyl]ethanediamide | C₂₄H₂₂ClFN₄O₂ | 452.9 | 3-Chloro-4-fluorophenyl | Pyridin-3-yl |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | Sulfamoylphenyl, Dioxoisoindolinyl | Pyridin-2-yl |
*Theoretical molecular formula and weight based on structural analysis.
†Calculated using standard atomic masses.
Functional and Computational Insights
Theoretical studies on structurally related N-substituted compounds (e.g., N-(4-dimethylamino-3,5-dinitrophenyl) derivatives) highlight the importance of electron-donating groups (e.g., dimethylamino) in modulating charge distribution and dipole moments, which can enhance binding affinity in polar environments . For example:
- In contrast, halogenated analogues (e.g., chloro-fluoro derivatives) exhibit higher electrophilicity, favoring covalent interactions or binding to hydrophobic pockets .
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